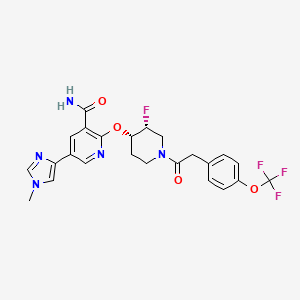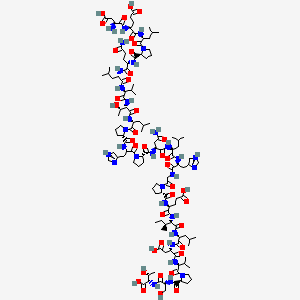![molecular formula C26H24ClN5OS B12047129 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼是一种复杂的有机化合物,属于三唑类衍生物。三唑类化合物以其多样的生物活性而闻名,广泛应用于药物化学领域。这种特定化合物具有独特的功能基团组合,使其成为各种科学研究应用的关注对象。
准备方法
合成路线和反应条件
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼的合成通常涉及多个步骤。该过程从三唑环的形成开始,然后引入氯苯基和甲基苯基基团。最后一步是在特定反应条件下,例如控制温度和pH值,添加硫代和乙酰肼基团。
工业生产方法
该化合物的工业生产方法在现有文献中没有得到充分的记载。 可能大规模合成会涉及优化反应条件以最大限度地提高产量和纯度,以及使用先进的纯化技术。
化学反应分析
反应类型
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应会导致肼衍生物的形成。
取代: 该化合物可以参与亲核取代反应,特别是在氯苯基基团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及胺类等亲核试剂用于取代反应。反应条件通常涉及控制温度和使用乙醇或二氯甲烷等溶剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可以产生亚砜或砜,而还原可以产生肼衍生物。
科学研究应用
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建模块。
生物学: 由于三唑环的存在,对其作为抗菌剂的潜力进行了研究。
医学: 探索其潜在的治疗效果,特别是在治疗细菌感染方面。
工业: 用于开发具有特定性能的新材料。
作用机制
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼的作用机制尚未完全了解。 据信它与特定的分子靶标,如酶或受体相互作用,从而导致其生物学效应。已知三唑环抑制某些酶,这可能有助于其抗菌活性。
相似化合物的比较
类似化合物
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(3-甲基苯基)亚甲基]乙酰肼
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(2-甲基苯基)亚甲基]乙酰肼
独特性
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼的独特性在于其特定功能基团的组合,与类似化合物相比,这种组合可能赋予其独特的生物活性和化学反应活性。
属性
分子式 |
C26H24ClN5OS |
|---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5OS/c1-3-19-6-8-20(9-7-19)16-28-29-24(33)17-34-26-31-30-25(21-10-12-22(27)13-11-21)32(26)23-14-4-18(2)5-15-23/h4-16H,3,17H2,1-2H3,(H,29,33)/b28-16+ |
InChI 键 |
SUXKBUZTWHAECS-LQKURTRISA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
